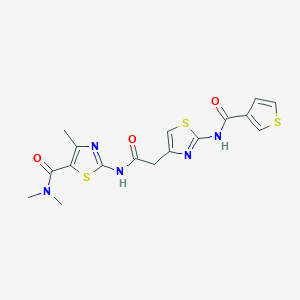

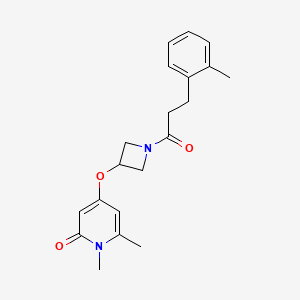

![molecular formula C19H17N5OS2 B2502059 N-(5,7-二甲基苯并[d]噻唑-2-基)-4-甲基-N-(吡啶-3-基甲基)-1,2,3-噻二唑-5-甲酰胺 CAS No. 1171024-68-2](/img/structure/B2502059.png)

N-(5,7-二甲基苯并[d]噻唑-2-基)-4-甲基-N-(吡啶-3-基甲基)-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide" is a novel molecule that incorporates several structural motifs known for their biological activities. The benzothiazole and thiadiazole moieties, in particular, are associated with anticancer properties and have been the focus of various synthetic efforts aimed at producing new therapeutic agents .

Synthesis Analysis

The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to such molecules. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Similarly, cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry. X-ray single-crystal diffraction is also employed to determine the precise geometry of the molecules, including bond lengths, bond angles, and dihedral angles . These techniques would be essential in confirming the structure of "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of thiadiazole and benzamide derivatives has been explored in the context of forming complexes with metals, as seen in the synthesis of copper(II) complexes with [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions often involve the removal of hydrogen atoms and cyclization, leading to the formation of stable planar geometries around metal ions. Such reactivity could be relevant to the compound , particularly if metal coordination is of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through computational methods to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These studies are crucial for assessing the drug-likeness of new compounds. For example, the synthesized benzamide derivatives with a thiadiazole scaffold were shown to exhibit good oral drug-like behavior . Additionally, the cytotoxicity of these compounds was evaluated in vitro against various human cancer cell lines, providing insights into their potential as anticancer agents .

科学研究应用

抗癌应用

噻二唑衍生物的合成和生物学评估在抗癌活性方面显示出相当大的前景。值得注意的是,对带有吡啶部分的 1,3,4-噻二唑衍生物的研究显示出对人结肠癌 (HTC-116) 和肝细胞癌 (HepG-2) 细胞系的显着抗癌活性。这些化合物通过分子对接研究,证明了与表皮生长因子受体酪氨酸激酶 (EGFR TK) 的潜在相互作用,表明了它们的抗癌作用的机制途径 (Abouzied 等人,2022)。

抗菌和除草活性

该化合物及其衍生物也因其抗菌和除草特性而被探索。一项关于新型 ALS 抑制剂的合成和构效关系的研究强调了噻二唑-2-基化合物在除草活性中的效用,为农业应用提供了新途径 (任等人,2000)。此外,已经评估了用恶二唑和噻二唑取代的衍生物对结核分枝杆菌的活性,显示出有希望的抗分枝杆菌活性,这可能导致结核病的新治疗方法 (Gezginci 等人,1998)。

抗真菌和抗氧化活性

研究用于在水性介质中合成芳基化呋喃和噻吩的双金属复合催化剂证明了相关化合物在促进产生生物活性分子的化学反应中的效用。这项工作强调了该化合物在合成具有潜在抗真菌和抗氧化应用的新材料中的作用 (Bumagin 等人,2019)。

新型杂环的合成

该化合物的多功能性延伸到新型杂环的合成,如对制备新的氮桥杂环的研究所示。这些合成途径为创造具有潜在药物和材料科学应用的新分子提供了创新方法 (Kakehi 等人,1985)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that this compound may interact with its targets to inhibit their function

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M tuberculosis

Pharmacokinetics

A study on similar compounds suggests that they have a favourable pharmacokinetic profile

Result of Action

tuberculosis , suggesting that this compound may have similar effects

属性

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS2/c1-11-7-12(2)16-15(8-11)21-19(26-16)24(10-14-5-4-6-20-9-14)18(25)17-13(3)22-23-27-17/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMNZMNSXQLHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(N=NS4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

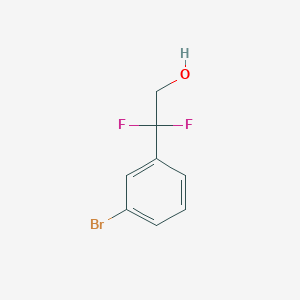

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

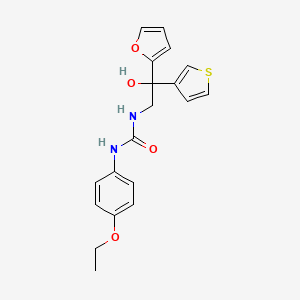

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)